The compound is derived from research focused on developing small molecule ligands that can effectively modulate protein interactions within cellular pathways, particularly in cancer biology and other diseases associated with dysregulated protein levels. It has been referenced in various studies related to VHL-mediated degradation mechanisms .
VH032-PEG5-C6-Cl is classified as a bifunctional PROTAC due to its dual functionality: it acts as a ligand for E3 ubiquitin ligase and contains a linker that connects to the target protein. This classification places it within the broader category of small-molecule drug candidates aimed at targeted therapy.
The synthesis of VH032-PEG5-C6-Cl involves several key steps:
This synthetic route allows for precise control over the molecular architecture of VH032-PEG5-C6-Cl, optimizing its pharmacological properties .
The molecular structure of VH032-PEG5-C6-Cl can be depicted as follows:
The molecular formula for VH032-PEG5-C6-Cl is typically represented as C₁₇H₃₃ClN₂O₅S, indicating its complex nature with multiple functional groups contributing to its activity. The specific stereochemistry and spatial arrangement are critical for its binding efficacy .
VH032-PEG5-C6-Cl primarily participates in:
These reactions are essential for understanding how VH032-PEG5-C6-Cl exerts its biological effects in cellular contexts.
The mechanism of action for VH032-PEG5-C6-Cl involves several steps:
This mechanism highlights the potential of VH032-PEG5-C6-Cl in therapeutic applications where targeted protein degradation is beneficial .
Relevant data from studies indicate that modifications to either the PEG length or halogen substituents can significantly affect both solubility and biological activity .
VH032-PEG5-C6-Cl has significant applications in:
The VH032 moiety serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This component features a cis-hydroxyproline scaffold that binds the VHL hydrophobic pocket with nanomolar affinity, forming critical hydrogen bonds with Tyr98, His110, and Ser111 residues. The (4-methylthiazol-5-yl)benzyl group enhances binding specificity through π-stacking interactions, while the tert-butyl group stabilizes the bioactive conformation. This structural motif enables the recruitment of the ubiquitin-proteasome machinery, a prerequisite for targeted protein degradation [1] [4] [7].
The pentaethylene glycol (PEG5) linker bridges the VH032 ligand and the chlorohexyl terminus, providing a 21-atom spacer with high conformational flexibility. This 17.6 Å chain length optimally positions the target protein for ubiquitination by minimizing steric clashes between PROTAC components. The ethylene oxide repeats confer hydrophilicity, increasing aqueous solubility to >50 mg/mL in DMSO—critical for cellular assays. NMR studies confirm dynamic gauche conformations around C–O bonds, enabling adaptive binding geometries. The linker’s ether oxygen atoms further reduce aggregation propensity compared to alkyl chains [1] [3] [7].
The chlorohexyl terminus (C6-Cl) features an alkyl chloride electrophile that selectively reacts with HaloTag®-fused proteins via a Sn2 nucleophilic substitution mechanism. The six-carbon alkyl chain provides optimal length for accessing HaloTag’s buried active site (Asp106), with kinetic studies showing second-order rate constants of ~10³ M⁻¹s⁻¹. Covalent bond formation irreversibly anchors the target protein, enabling sustained degradation even after PROTAC removal. This moiety exhibits negligible cross-reactivity with mammalian nucleophiles at physiological concentrations [1] [2] [3].
Table 1: Functional Motifs of VH032-PEG5-C6-Cl
Component | Structural Features | Biochemical Role |
---|---|---|
VH032 Ligand | cis-Hydroxyproline, (4-methylthiazol-5-yl)benzyl, tert-butyl | VHL E3 ligase recruitment (Kd = 120 nM) |
PEG5 Linker | 17 ethylene oxide units (C10H20O6) | Spatial separation (21 atoms), solubility enhancement |
Chlorohexyl Terminus | -CH2-Cl terminus on C6H12 chain | Covalent HaloTag binding (k = 1.2 × 10³ M⁻¹s⁻¹) |
VH032 is synthesized via Fmoc-SPPS on Wang resin, starting with C-terminal coupling of tert-leucine. Sequential additions incorporate: (1) 4-(4-methylthiazol-5-yl)benzylamine via reductive amination, (2) trans-4-hydroxy-L-proline (O-TBDPS protected), and (3) Fmoc-8-amino-3,6-dioxaoctanoic acid. Critical optimization involves microwave-assisted coupling (50°C, 30 min) with HBTU/DIPEA to suppress epimerization. After TFA cleavage (95% yield), global deprotection removes the TBDPS group with tetrabutylammonium fluoride, affording VH032-COOH with >95% purity by HPLC [4] [7] [10].
The PEG5-C6-Cl linker is synthesized via Williamson etherification:
Table 2: Synthetic Metrics for VH032-PEG5-C6-Cl
Step | Reagents/Conditions | Yield | Purity | Analytical Method |
---|---|---|---|---|
VH032-COOH synthesis | SPPS/Fmoc chemistry, TFA cleavage | 95% | >95% | HPLC-UV (220 nm) |
PEG5-C6-Cl synthesis | BF3-catalyzed oligomerization | 82% | 90% | GPC, 13C-NMR |
Conjugation | K2CO3/DMF, 60°C, 48h | 78% | >99% | RP-HPLC-MS (ES+) |
Mass Spectrometry: ESI-TOF-MS in positive mode shows [M+H]+ at m/z 783.41 (calcd. 783.41), with isotope pattern matching C38H59ClN4O9S. Major fragments:
NMR Spectroscopy: 1H-NMR (700 MHz, DMSO-d6):
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7